Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate
Overview
Description
Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate is an organic compound with a complex structure that includes a benzoate ester, a hydroxy group, and a chloroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate typically involves the esterification of 3-(2-chloroacetyl)-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The chloroacetyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chloroacetyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of 3-(2-oxoacetyl)-4-hydroxybenzoate.
Reduction: Formation of Methyl 3-(2-hydroxymethyl)-4-hydroxybenzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate involves its reactive functional groups. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or other proteins. The hydroxy group can participate in hydrogen bonding, affecting the compound’s interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-bromoacetyl)-4-hydroxybenzoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 3-(2-acetyl)-4-hydroxybenzoate: Lacks the halogen atom, making it less reactive in substitution reactions.
Methyl 3-(2-chloroacetyl)-4-methoxybenzoate: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and solubility.
Uniqueness
Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate is unique due to the presence of both a chloroacetyl group and a hydroxy group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
IUPAC Name |
methyl 3-(2-chloroacetyl)-4-hydroxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-15-10(14)6-2-3-8(12)7(4-6)9(13)5-11/h2-4,12H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGKMSMDJAMGJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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